molecular formula C19H23NO4 B4899607 N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide

Cat. No. B4899607
M. Wt: 329.4 g/mol
InChI Key: NTOHORDIURDXBX-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide, also known as DEA or N-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)methylacetamide, is a chemical compound that has been widely researched for its potential use in medicine. This compound has shown to have various biochemical and physiological effects, making it an interesting candidate for further studies.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide is not fully understood. However, studies have suggested that this compound acts on various molecular targets, including the mitochondria and the endoplasmic reticulum. It has been proposed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases. Furthermore, this compound has also been shown to modulate the unfolded protein response in the endoplasmic reticulum, reducing ER stress and improving protein folding.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, reducing oxidative stress and inflammation in the body. Furthermore, this compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide is its potential use in cancer treatment. This compound has shown to have cytotoxic effects on cancer cells, making it a promising candidate for further studies. Furthermore, this compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide. One of the most promising directions is the development of novel analogs with improved solubility and bioavailability. Furthermore, the molecular targets and mechanisms of action of this compound need to be further elucidated to fully understand its potential use in medicine. Additionally, the development of novel drug delivery systems, such as nanoparticles or liposomes, could improve the efficacy and specificity of this compound in various applications. Finally, the safety and toxicity of this compound need to be further investigated to ensure its safe use in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential for use in various fields of medicine. Its cytotoxic effects on cancer cells and neuroprotective effects make it an interesting candidate for further studies. However, more research is needed to fully understand the molecular targets and mechanisms of action of this compound. Additionally, the development of novel analogs and drug delivery systems could improve its efficacy and specificity. Overall, this compound is a compound with great potential for the development of new drugs and therapies.

Synthesis Methods

The synthesis of N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide involves the reaction between N-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)methylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and the product is obtained through a series of purification steps. The purity of the final product can be determined through various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide has been studied for its potential use in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells, inhibiting their growth and inducing apoptosis. Furthermore, this compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(4-ethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-5-24-16-9-6-14(7-10-16)19(20-13(2)21)15-8-11-17(22-3)18(12-15)23-4/h6-12,19H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOHORDIURDXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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